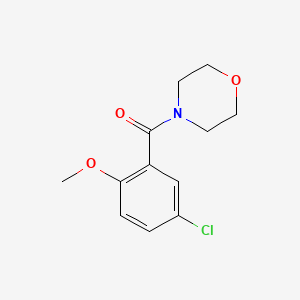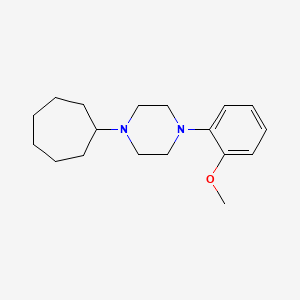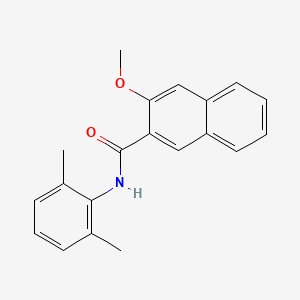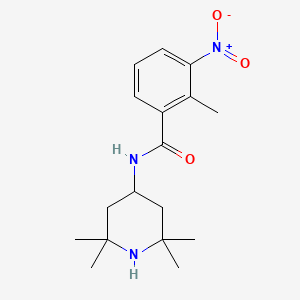![molecular formula C11H12Cl3NO2 B5832749 2,2,2-trichloro-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5832749.png)
2,2,2-trichloro-N-[2-(4-methoxyphenyl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-trichloro-N-[2-(4-methoxyphenyl)ethyl]acetamide, also known as TRIMEB, is a chemical compound that has been widely studied for its potential use in scientific research. TRIMEB is a white crystalline powder that is soluble in organic solvents and has a melting point of 120-122°C.
Mechanism of Action
2,2,2-trichloro-N-[2-(4-methoxyphenyl)ethyl]acetamide acts as a competitive antagonist for KORs, meaning that it binds to the receptor and prevents the binding of endogenous ligands such as dynorphins. By blocking the activation of KORs, 2,2,2-trichloro-N-[2-(4-methoxyphenyl)ethyl]acetamide can modulate the activity of various signaling pathways that are involved in pain, mood, and addiction.
Biochemical and Physiological Effects:
2,2,2-trichloro-N-[2-(4-methoxyphenyl)ethyl]acetamide has been shown to have a variety of biochemical and physiological effects, depending on the specific experimental conditions. In general, 2,2,2-trichloro-N-[2-(4-methoxyphenyl)ethyl]acetamide has been shown to reduce the activity of KOR-mediated signaling pathways, leading to decreased pain sensitivity, improved mood, and reduced drug-seeking behavior in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2,2,2-trichloro-N-[2-(4-methoxyphenyl)ethyl]acetamide is its high affinity and selectivity for KORs, which allows for precise modulation of KOR-mediated signaling pathways. Additionally, 2,2,2-trichloro-N-[2-(4-methoxyphenyl)ethyl]acetamide has been shown to have good pharmacokinetic properties, making it suitable for in vivo experiments. However, one limitation of 2,2,2-trichloro-N-[2-(4-methoxyphenyl)ethyl]acetamide is its relatively low water solubility, which can make it difficult to administer in certain experimental conditions.
Future Directions
There are several potential future directions for research on 2,2,2-trichloro-N-[2-(4-methoxyphenyl)ethyl]acetamide. One area of interest is the role of KORs in various neurological and psychiatric disorders, such as depression, anxiety, and addiction. 2,2,2-trichloro-N-[2-(4-methoxyphenyl)ethyl]acetamide could be used as a tool to study the underlying mechanisms of these disorders and to develop new treatments. Another potential direction is the development of new analogs of 2,2,2-trichloro-N-[2-(4-methoxyphenyl)ethyl]acetamide that have improved pharmacokinetic properties and/or selectivity for KORs. These analogs could be used to further refine our understanding of KOR-mediated signaling pathways and to develop new therapeutic agents.
Synthesis Methods
2,2,2-trichloro-N-[2-(4-methoxyphenyl)ethyl]acetamide can be synthesized through a multi-step process that involves the reaction of 2-(4-methoxyphenyl)ethylamine with chloroacetyl chloride, followed by the reaction of the resulting product with thionyl chloride and then with 2,2,2-trichloroacetamide. The final product is then purified through recrystallization to obtain pure 2,2,2-trichloro-N-[2-(4-methoxyphenyl)ethyl]acetamide.
Scientific Research Applications
2,2,2-trichloro-N-[2-(4-methoxyphenyl)ethyl]acetamide has been extensively studied for its potential use as a selective antagonist for the kappa opioid receptor (KOR). KORs are a type of opioid receptor that are involved in the regulation of pain, mood, and addiction. 2,2,2-trichloro-N-[2-(4-methoxyphenyl)ethyl]acetamide has been shown to have high affinity and selectivity for KORs, making it a promising tool for studying the role of KORs in various physiological and pathological processes.
properties
IUPAC Name |
2,2,2-trichloro-N-[2-(4-methoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl3NO2/c1-17-9-4-2-8(3-5-9)6-7-15-10(16)11(12,13)14/h2-5H,6-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNZHWBMZVYENA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-nitro-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]benzamide](/img/structure/B5832667.png)

![N'-{[2-(2,4,5-trichlorophenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5832679.png)






amino]benzamide](/img/structure/B5832741.png)

![methyl 1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B5832763.png)
![4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-3-methylphenol](/img/structure/B5832774.png)
